Product packaging for Oxazolidine, 2-phenyl-(Cat. No.:CAS No. 3394-32-9)

Oxazolidine, 2-phenyl-

Cat. No.: B3189641
CAS No.: 3394-32-9
M. Wt: 149.19 g/mol
InChI Key: SZFHAHACWVROGM-UHFFFAOYSA-N
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Description

Overview of the Oxazolidine (B1195125) Ring System in Heterocyclic Chemistry

Oxazolidines are a class of five-membered heterocyclic compounds that feature both a nitrogen and an oxygen atom within the ring structure. ontosight.aiontosight.ai This arrangement of heteroatoms imparts unique chemical properties and reactivity to the scaffold. As saturated heterocycles, they are considered reduced forms of oxazoles and oxazolines. researchgate.net The oxazolidine ring system can exist as different structural isomers depending on the relative positions of the oxygen and nitrogen atoms, leading to 1,2-oxazolidine, 1,3-oxazolidine, and other variations. nih.gov Among these, the 1,3-oxazolidine structure is common and serves as the foundation for numerous derivatives.

In the broader context of heterocyclic chemistry, oxazolidines are significant due to their versatility. They are widely used as intermediates in organic synthesis, serving as protecting groups for aldehydes and ketones, or as precursors to more complex molecules. scirp.org The stability of the oxazolidine ring is often pH-dependent, a characteristic that can be exploited for controlled release applications or in the design of prodrugs. nih.gov For instance, they can undergo hydrolysis to regenerate the parent amine and aldehyde/ketone. The oxazolidine scaffold is a key component in a variety of biologically active compounds and has found applications in medicinal chemistry, agrochemicals, and materials science. ontosight.aiajrconline.org

Academic Significance of 2-phenyl-Oxazolidine as a Molecular Scaffold

The introduction of a phenyl group at the 2-position of the oxazolidine ring creates Oxazolidine, 2-phenyl- , a compound with considerable academic and practical importance. This specific substitution confers distinct properties, including enhanced steric hindrance and the potential for aromatic π-interactions, which influence its reactivity and applications.

A primary area of significance for 2-phenyl-oxazolidine and its derivatives is in the field of asymmetric synthesis . Chiral versions of these compounds, often derived from readily available chiral amino alcohols, serve as powerful chiral auxiliaries. ontosight.aiontosight.ai These auxiliaries, such as the well-known Evans auxiliaries (which are oxazolidinones), are used to control the stereochemical outcome of reactions like alkylations, aldol (B89426) condensations, and Diels-Alder reactions, leading to the formation of enantiomerically enriched products. researchgate.netwikipedia.org The phenyl group can play a crucial role in establishing the steric environment necessary for high diastereoselectivity.

Furthermore, 2-phenyl-oxazolidine serves as a versatile molecular scaffold and building block for the synthesis of more complex molecules, including natural products and potential pharmaceutical agents. ontosight.aiontosight.ai Its structure is a key feature in various compounds investigated for a range of biological activities. The ability of the oxazolidine ring to be opened under specific conditions allows for its use as a masked form of other functional groups, which can be revealed at a later synthetic stage. This latent reactivity makes it a valuable tool in multistep organic synthesis. For example, it has been employed as a latent curing agent in polymer chemistry, where hydrolysis releases reactive groups for cross-linking.

Historical Development and Key Milestones in the Research of 2-phenyl-Oxazolidine Chemistry

The history of the broader oxazolidinone class, to which 2-phenyl-oxazolidine is related, dates back to 1888 when Siegmund Gabriel first reported the synthesis of 2-oxazolidinone (B127357). wikipedia.org He later developed a more efficient synthesis in 1897. wikipedia.org The specific research trajectory for 2-phenyl-oxazolidine itself is closely tied to the development of synthetic methodologies for forming the heterocyclic ring and its subsequent applications.

A key method for synthesizing 2-substituted-1,3-oxazolidines, including the 2-phenyl derivative, involves the condensation reaction between a β-amino alcohol (like ethanolamine) and an aldehyde (in this case, benzaldehyde). scirp.orgbeilstein-journals.orgmakhillpublications.co This straightforward approach has been a cornerstone of its preparation for decades.

A major milestone in the application of related oxazolidine structures was the development of Evans' chiral auxiliaries in the 1980s. wikipedia.org These N-acyloxazolidinones, while technically oxazolidin-2-ones, revolutionized asymmetric synthesis and brought immense attention to the oxazolidine scaffold's potential for stereocontrol. wikipedia.orgwikipedia.org This pioneering work undoubtedly spurred further investigation into other chiral oxazolidine derivatives, including those with a 2-phenyl substituent, for similar applications in stereoselective reactions. researchgate.net

Throughout the late 20th and early 21st centuries, research has focused on refining the synthesis of 2-phenyl-oxazolidines and expanding their utility. Studies have explored the influence of substituents on the phenyl ring and at other positions of the oxazolidine core to fine-tune their chemical and physical properties. nih.gov For example, research has demonstrated that electron-withdrawing groups on the 2-phenyl substituent can increase the rate of hydrolysis. nih.gov More recent developments include the use of microwave-assisted synthesis to improve reaction efficiency and the application of 2-phenyl-oxazolidine derivatives in creating ligands for asymmetric catalysis. scirp.orgmdpi.com The ongoing exploration of its ring-chain tautomerism also represents a significant area of fundamental chemical research. beilstein-journals.orgacs.org

Data Tables

Table 1: Physicochemical Properties of Oxazolidine, 2-phenyl-

Property Value Source
CAS Number 3394-32-9 nih.gov
Molecular Formula C₉H₁₁NO nih.gov
Molecular Weight 149.19 g/mol
IUPAC Name 2-phenyl-1,3-oxazolidine nih.gov
Boiling Point 254.1°C at 760 mmHg lookchem.com
Density 1.065 g/cm³ lookchem.com
Flash Point 95.3°C lookchem.com
Refractive Index 1.529 lookchem.com
SMILES C1COC(N1)C2=CC=CC=C2 nih.gov

| InChI Key | SZFHAHACWVROGM-UHFFFAOYSA-N | nih.gov |

Table 2: Selected Spectroscopic Data for Oxazolidine Derivatives

Compound Spectroscopy Type Key Signals/Bands Source
3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one ¹H-NMR (CDCl₃) δ 6.96-7.54 (m, 10H, Ar-H), 6.67 (s, 1H, -CH), 4.12-4.62 (m, 4H, 2 × CH₂) nih.gov
3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one IR 3096 (Ar-CH), 1728 (C=O), 1468 (C=C) cm⁻¹ nih.gov
3-benzyl-2-phenyl-1,3-oxazolidine-4(5H)-one Mass Spec (EI-MS) m/z: 253 [M]⁺ nih.gov
(S)-4-Phenyl-1,3-oxazolidin-2-one ¹³C-NMR (CDCl₃) 159.3, 127.4, 69.8, 54.0, 41.7 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B3189641 Oxazolidine, 2-phenyl- CAS No. 3394-32-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3394-32-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-phenyl-1,3-oxazolidine

InChI

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-10H,6-7H2

InChI Key

SZFHAHACWVROGM-UHFFFAOYSA-N

SMILES

C1COC(N1)C2=CC=CC=C2

Canonical SMILES

C1COC(N1)C2=CC=CC=C2

Other CAS No.

3394-32-9

Origin of Product

United States

Sophisticated Synthetic Methodologies for Oxazolidine, 2 Phenyl and Its Derivatives

Strategic Cyclization Reactions

Cyclization reactions represent a direct and fundamental approach to the synthesis of the oxazolidine (B1195125) core. These methods typically involve the formation of the heterocyclic ring from acyclic precursors through the creation of one or two new bonds.

Condensation of Amino Alcohols with Aldehyde and Ketone Substrates

The most classical and straightforward method for synthesizing 2-phenyl-oxazolidines is the condensation reaction between a β-amino alcohol and an aldehyde or ketone. beilstein-journals.orgresearchgate.netacs.org In the case of 2-phenyl-oxazolidine, this involves the reaction of an amino alcohol with benzaldehyde (B42025). google.com This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to afford the oxazolidine ring. acs.orgscirp.org

The reaction conditions can be optimized to achieve high yields. For instance, the use of molecular sieves in a solvent like dichloromethane (B109758) can effectively remove the water formed during the reaction, driving the equilibrium towards the product. orgsyn.org The choice of catalyst and reaction conditions can also influence the regioselectivity and stereoselectivity of the cyclization, particularly when using substituted amino alcohols. beilstein-journals.orgpolimi.it A variety of aldehydes, including benzaldehyde derivatives, can be successfully employed in this transformation. orgsyn.org

Reactant 1Reactant 2Key ConditionProductReference
Amino alcoholBenzaldehydeAcid catalyst, water removal2-Phenyl-oxazolidine beilstein-journals.orgresearchgate.netacs.orggoogle.com
(2S)-(-)-2-Amino-3-phenyl-1-propanolTrimethylacetaldehydeMolecular sieves in CH2Cl2(-)-2-tert-Butyl-(4S)-benzyl-(1,3)-oxazoline orgsyn.org

Ring Closure through Reaction with Carbonyl or Thiocarbonyl Donors (e.g., Ethyl Carbonate, Carbon Disulfide)

An alternative cyclization strategy involves the reaction of amino alcohols with carbonyl or thiocarbonyl donors. This method is particularly useful for the synthesis of oxazolidin-2-ones and oxazolidine-2-thiones, which are important chiral auxiliaries. nih.govresearchgate.net

The synthesis of oxazolidin-2-ones can be achieved by treating an amino alcohol with ethyl carbonate. nih.govresearchgate.net This reaction often requires a base, such as sodium methoxide, and can be accelerated using microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating methods. nih.govresearchgate.net

Similarly, oxazolidine-2-thiones are prepared by the condensation of amino alcohols with carbon disulfide. nih.govresearchgate.net This reaction can also be efficiently performed under microwave conditions. nih.govresearchgate.net The use of carbon disulfide provides a pathway to the sulfur analogs of oxazolidinones, which can be more effective as chiral inductors in certain asymmetric transformations. nih.gov

Amino AlcoholReagentConditionProduct TypeReference
(S)-PhenylalaninolEthyl CarbonateMicrowave, Sodium methoxide(S)-4-Benzyl-1,3-oxazolidin-2-one nih.govresearchgate.net
(S)-PhenylalaninolCarbon DisulfideMicrowave, Et3N, DMSO(S)-4-Benzyl-1,3-thiazolidine-2-thione nih.gov
Chiral amino alcoholCarbon Disulfide, Hydrogen peroxideInorganic base, one-potChiral oxazolidine-2-thione google.com

Advanced Cycloaddition Chemistry

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocyclic rings like oxazolidine. mdpi.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

[3+2]-Annulation Reactions for Oxazolidine Ring Formation

The [3+2]-cycloaddition reaction is a prominent method for constructing the oxazolidine ring. mdpi.com A common strategy involves the reaction of an azomethine ylide, a 1,3-dipole, with a carbonyl compound as the dipolarophile. researchgate.netmdpi.com Azomethine ylides are typically generated in situ due to their high reactivity. mdpi.com

One way to generate azomethine ylides is through the ring-opening of aziridines, often promoted by a Lewis acid. beilstein-journals.orgmdpi.com For example, N-tosylaziridine-2,2-dicarboxylates can react with aromatic aldehydes in the presence of a nickel(II) or zinc(II) catalyst to yield highly substituted 1,3-oxazolidines. mdpi.com The choice of Lewis acid can influence the diastereoselectivity of the cycloaddition. mdpi.comresearchgate.net Enantioselective versions of this reaction have also been developed using chiral ligands, such as bis(oxazoline) ligands in complex with nickel(II), leading to oxazolidine products with high enantiomeric excess. nih.gov

Furthermore, transition-metal-free [3+2] annulation reactions have been developed, for instance, between azadienes and haloalcohols, providing a regioselective pathway to functionalized spiro-oxazolidines under mild conditions. rsc.orgrsc.org

1,3-Dipole SourceDipolarophileCatalyst/ConditionProductReference
N-tosylaziridine-2,2-dicarboxylatesAromatic aldehydesNickel(II) perchlorate (B79767) or Zinc triflateHighly substituted 1,3-oxazolidines mdpi.com
N-tosylaziridinesAldehydesNi(II)-bisoxazoline complexEnantioenriched 1,3-oxazolidines nih.gov
AzadienesHaloalcoholsTransition-metal-free, mild conditionsSpiro-oxazolidines rsc.orgrsc.org
Isatin and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidVarious dipolarophilesReflux in dry acetonitrileSpiro oxazolidinone and fused pyrrolidine (B122466) derivatives scispace.com

[2+2]-Cycloaddition Pathways to Access Related Oxazolidinone Structures

While [3+2] cycloadditions directly form the five-membered oxazolidine ring, [2+2] cycloaddition reactions can provide access to four-membered ring intermediates that can subsequently rearrange to form oxazolidinone structures. For instance, the reaction of epoxides with isocyanates can lead to the formation of oxazolidinones. nih.govnih.gov Theoretical studies suggest that this cycloaddition can proceed through an asynchronous concerted mechanism. nih.govnih.gov

Another example involves the nickel-catalyzed [2+2] cycloaddition of allene (B1206475) amides containing a 2-oxazolidinone (B127357) group with unactivated imines. This reaction proceeds through an azetidine (B1206935) intermediate which then isomerizes to a 1-azadiene. figshare.com While this specific example does not directly yield an oxazolidine, it demonstrates the utility of [2+2] cycloadditions in synthesizing precursors that can lead to related heterocyclic structures.

Rearrangement and Ring-Opening Isomerization Approaches

Rearrangement and isomerization reactions provide alternative synthetic routes to oxazolidines, often starting from other heterocyclic systems. A notable example is the ring-opening of aziridines followed by cyclization. A silver triflate-catalyzed ring-opening of N-tosyl-2-arylaziridines with water, followed by reaction with another molecule of aziridine (B145994), can lead to the formation of oxazolidine derivatives. scispace.com

Furthermore, a base-induced ring-opening of 4-substituted 2-perfluoroalkyl-1,3-oxazolidines can generate an intermediate imine, which can then isomerize. acs.orgnih.gov This sequence has been utilized in the asymmetric synthesis of aryl α-perfluoroalkylamine derivatives. acs.orgnih.gov There is also an equilibrium that can exist between the oxazolidine ring and its open-chain imine form, which can be influenced by factors such as temperature. mdpi.com

Isomerization of 1-acylaziridines to oxazolines, which are structurally related to oxazolidines, can be facilitated by Lewis acids and is believed to proceed through an SNi-type mechanism. acs.org

Stereospecific Isomerization of 3-Amido-2-phenyl Azetidines to 2-Oxazolines

An efficient pathway to synthesize chiral 2-oxazolines, which are closely related to 2-phenyl-oxazolidines, involves the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.govresearcher.life This method has been explored using both Brønsted and Lewis acids as catalysts. mdpi.com Research has shown that copper(II) triflate (Cu(OTf)₂) is a particularly effective catalyst for this transformation. mdpi.comgrafiati.com The process is notable for its high yields and stereospecificity, preserving the chiral integrity from the starting azetidine. mdpi.com

The substrate scope for this isomerization is broad, accommodating amides with various aryl, heteroaryl, and alkyl groups, all of which successfully convert to the corresponding 2-oxazolines in high yields. mdpi.com However, for substrates containing 2-hydroxyl or 2-amino groups, which can coordinate with Cu(OTf)₂, trifluoroacetic acid (CF₃COOH) has been found to be a suitable alternative catalyst, also affording good yields. mdpi.com

Table 1: Catalyst and Substrate Scope in the Isomerization of 3-Amido-2-phenyl Azetidines mdpi.com

CatalystSubstrate TypeYield
Cu(OTf)₂Aryl amidesHigh
Cu(OTf)₂Heteroaryl amidesHigh
Cu(OTf)₂Alkyl amidesHigh
CF₃COOHAmides with 2-hydroxyl groupsGood
CF₃COOHAmides with 2-amino groupsGood

Directed Ring-Opening/Recyclization of Precursor Compounds

The synthesis of oxazolidinone rings, a core structure in many derivatives, can be achieved through the directed ring-opening and subsequent recyclization of precursor compounds like epoxides. One notable example involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI) in dichloromethane. This tandem process begins with the ring-opening of the epoxide by CSI to form an isocyanate intermediate, which then undergoes intramolecular cyclization by the attack of the hydroxy group to yield the oxazolidinone ring in yields ranging from 45% to 65%.

Another strategy involves the use of aziridines. For instance, N-(p-toluenesulfinyl)-2-methyl-2-methoxycarbonyl-3-phenylaziridine can undergo a highly regio- and stereo-controlled ring-opening to produce derivatives of 2-methyl-3-phenylserine. unirioja.es Furthermore, the intramolecular acylnitrene-mediated aziridination reaction can be used to prepare (triphenylmethoxymethyl)-3-oxa-1-azabicyclo[3.1.0]hexan-2-one, a versatile starting material for creating libraries of substituted oxazolidinones. acs.org The synthesis involves opening the aziridine ring with a Grignard reagent, followed by substitution on the oxazolidinone nitrogen and subsequent deprotection. acs.org

Innovative Synthetic Pathways

Continuous innovation in synthetic chemistry has led to the development of novel and efficient methods for constructing 2-phenyl-oxazolidine systems.

Synthesis from Phenyl 2-Hydroxyalkyl Selenides

A facile, one-pot synthesis of oxazolidin-2-ones utilizes phenyl 2-hydroxyalkyl selenides. acs.orgacs.orgresearchgate.net This method can be adapted for solid-phase synthesis, employing a polystyrene-supported 2-hydroxyalkyl selenide (B1212193) resin as a traceless linker. The four-step process includes O-acylation with benzoyl isocyanate, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) to form a selenone intermediate, intramolecular cyclization via displacement of the selenonyl group, and finally, hydrolysis to yield the oxazolidin-2-one. This solid-phase approach offers advantages in purification and is suitable for creating combinatorial libraries of oxazolidinone derivatives.

Table 2: Key Steps in the Solid-Phase Synthesis from Phenyl 2-Hydroxyalkyl Selenides

StepReagentsIntermediate/ProductYield
1. O-AcylationBenzoyl isocyanate, THFCarbamate intermediate93%
2. Oxidationm-CPBASelenone intermediate-
3. Cyclization-N-benzoyl-5-phenyloxazolidin-2-one88%
4. Hydrolysis4 N HCl5-phenyloxazolidin-2-one84%

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of oxazolidine derivatives. wjpps.commdpi.com This technique has been successfully applied to the synthesis of 2-oxazolines from carboxylic acids and amino alcohols. nih.gov For example, the direct condensation of various carboxylic acids with an excess of 2-amino-2-methyl-1-propanol (B13486) at 170 °C under open-vessel microwave irradiation produces the corresponding 2-substituted 4,4-dimethyl-2-oxazolines in moderate to excellent yields. nih.gov This method is efficient for a range of aliphatic, aromatic, and unsaturated carboxylic acids. nih.gov

Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in the synthesis of chiral oxazolidin-2-ones and their thione analogs from amino alcohols and diethyl carbonate or carbon disulfide. mdpi.com For instance, the synthesis of (4R, 5S)-(+)-4-methyl-5-phenyl-1,3-oxazolidin-2-one from the corresponding amino alcohol and diethyl carbonate was achieved in 15 minutes at 135 °C under microwave conditions. mdpi.com

Enantioselective and Diastereoselective Synthesis of Chiral 2-phenyl-Oxazolidine Systems

The development of methods to control stereochemistry is paramount in the synthesis of chiral 2-phenyl-oxazolidine derivatives, which are widely used as chiral auxiliaries in asymmetric synthesis. lookchem.com

Asymmetric Routes to Enantiomerically Pure 2-phenyl-Oxazolidine Derivatives

A variety of asymmetric strategies have been developed to access enantiomerically pure 2-phenyl-oxazolidine derivatives. tandfonline.com One approach involves the use of chiral starting materials, such as N-Boc-L-phenylglycine, which can be reduced and then cyclized to form (S)-4-phenyl-2-oxazolidinone. google.com

Another powerful strategy is the use of chiral auxiliaries to direct stereoselective reactions. For example, (S)-phenylalanine-derived 2-oxazolidinone or thiazolidinethione can be used as chiral auxiliaries to establish (R,R) stereogenic centers, while auxiliaries prepared from (R)-phenylglycine can be used to construct (S,S) centers. acs.org These auxiliaries have been instrumental in the asymmetric synthesis of various natural products. acs.org

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions provide an efficient route to enantiomerically pure heterocyclic compounds. researchgate.net For instance, the reaction of azomethine ylides with an optically active cinnamoyl-crotonoyl oxazolidinone can produce chiral spiro-indenoquinoxaline pyrrolidines with high diastereoselectivity and enantioselectivity. researchgate.net The oxazolidinone chiral auxiliary can later be removed under non-destructive conditions. researchgate.net

Aldol (B89426) condensations of amide and imide enolates derived from β-amino alcohols have also demonstrated excellent levels of asymmetric induction. researchgate.net The use of boron and zirconium enolates in these reactions has resulted in greater than 98% enantioselection. researchgate.net

Application of Chiral Auxiliaries in the Synthesis of 2-phenyl-Oxazolidine Scaffolds

The strategic use of chiral auxiliaries represents a cornerstone of modern asymmetric synthesis, providing a reliable method to control the stereochemical outcome of chemical reactions. wikipedia.orgacs.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This methodology has been extensively applied to the synthesis of chiral oxazolidine scaffolds, particularly through the seminal work of David A. Evans with oxazolidinone auxiliaries. wikipedia.orgnih.gov

The most prevalent and effective chiral auxiliaries for this purpose are derived from readily available and optically pure α-amino acids, such as L-phenylalanine and L-valine. nih.govacs.orgsantiago-lab.com These amino acids are reduced to their corresponding β-amino alcohols (e.g., (S)-phenylalaninol), which are then cyclized to form the core oxazolidinone structure. santiago-lab.commdpi.com The condensation of these chiral amino alcohols with reagents like phosgene, diethyl carbonate, or carbon disulfide yields the corresponding oxazolidin-2-ones or their thione analogues. santiago-lab.commdpi.com

Once formed, the chiral oxazolidinone is typically acylated on the nitrogen atom. The resulting N-acyl oxazolidinone is a versatile intermediate for a variety of stereoselective transformations. santiago-lab.com The resident chiral center at the C4 position of the oxazolidinone ring, bearing a substituent such as a benzyl (B1604629) or isopropyl group, effectively shields one face of the enolate derived from the acyl group. This steric hindrance directs the approach of an electrophile to the opposite face, thus controlling the absolute configuration of the newly formed stereocenter. wikipedia.org

Detailed Research Findings

Research has demonstrated the efficacy of various oxazolidinone-based chiral auxiliaries in directing asymmetric reactions. Evans auxiliaries, in particular, are renowned for their high levels of stereocontrol in aldol reactions and alkylations. wikipedia.orgscielo.org.mx For instance, the boron enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. santiago-lab.comscielo.org.mx The stereochemical outcome is dictated by a chair-like transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions with the auxiliary's C4 substituent.

Beyond the classic Evans auxiliaries, significant research has focused on developing modified scaffolds to enhance reactivity, selectivity, and practicality.

Sulfur-Containing Analogues : Oxazolidine-2-thiones and thiazolidine-2-thiones, where one or both oxygen atoms of the oxazolidinone are replaced with sulfur, have emerged as powerful alternatives. scielo.org.mxub.edu These sulfur-based auxiliaries have proven superior in certain applications, such as acetate (B1210297) aldol reactions, where traditional oxazolidinones often provide poor selectivity. scielo.org.mx The coordination properties of the thiocarbonyl group with different Lewis acids can alter the geometry of the transition state, leading to different or improved stereochemical outcomes. ub.edu

Polymer-Supported Auxiliaries : To simplify purification and enable recycling of the expensive chiral auxiliary, researchers have developed polymer-supported versions. researchgate.netbeilstein-journals.org A non-cross-linked polystyrene (NCPS) supported 2-phenylimino-2-oxazolidine has been used as a chiral auxiliary in asymmetric alkylations, affording chiral amides with excellent stereoselectivity (>96% ee). researchgate.netbeilstein-journals.org The polymer-supported auxiliary can be recovered by simple filtration and reused without significant loss of efficiency. researchgate.net

Palladium-Catalyzed Synthesis : An alternative strategy involves the direct, stereoselective synthesis of the oxazolidine ring itself. A palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been developed to generate cis-2,4- and 2,5-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. nih.gov This method constructs both a carbon-carbon and a carbon-nitrogen bond in a single, stereocontrolled step. nih.gov

The choice of the auxiliary, base, and reaction conditions is critical for achieving high diastereoselectivity. The following table summarizes key findings from various studies employing chiral auxiliaries for the synthesis of substituted oxazolidine systems.

Elucidation of Reactivity and Reaction Mechanisms of Oxazolidine, 2 Phenyl

Ring-Opening and Hydrolysis Reactions

The stability of the oxazolidine (B1195125) ring is highly dependent on environmental conditions, most notably the pH. The ring is prone to opening, particularly through hydrolysis, which involves the cleavage of the C-O and C-N bonds.

The hydrolysis of 2-phenyloxazolidine is significantly accelerated in the presence of acid. The generally accepted mechanism for this process involves a series of steps initiated by the protonation of one of the heteroatoms. libretexts.org Ether cleavage, a related reaction, also proceeds via acid catalysis, where the ether oxygen is protonated to create a good leaving group, which can then be cleaved through SN1 or SN2 pathways depending on the structure. libretexts.orgwikipedia.org

For oxazolidines, the reaction typically begins with the protonation of the ring's nitrogen or oxygen atom by a strong acid, forming a positively charged intermediate. wikipedia.orgodu.edu This initial protonation makes the C2 carbon more electrophilic and susceptible to nucleophilic attack. The subsequent cleavage of the carbon-oxygen bond of the ring is often the rate-determining step.

The hydrolysis of oxazolidines can occur in distinct stages. For instance, studies on N-alkyloxazolidines show a two-stage process: a rapid, reversible, acid-catalyzed ring opening to form a cationic Schiff base (iminium ion), followed by a much slower hydrolysis of this intermediate to yield the final products. The mechanism can vary depending on the specific structure and reaction conditions, with pathways analogous to acetal hydrolysis being relevant. For some related heterocyclic compounds, an A2 mechanism, involving the participation of a water molecule in the rate-determining step, has been proposed. semanticscholar.org

General Steps in Acid-Catalyzed Hydrolysis:

Protonation: The ring nitrogen or oxygen is protonated by an acid (H⁺).

Ring Opening: The protonated ring undergoes cleavage of the C-O bond to form a resonance-stabilized iminium cation intermediate.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion.

Deprotonation: Loss of a proton from the resulting intermediate yields a hemiaminal.

Final Cleavage: The hemiaminal breaks down to release the final products: benzaldehyde (B42025) and ethanolamine.

Substituents on both the oxazolidine core and the 2-phenyl group can significantly impact the stability of the ring and the rate of its hydrolysis.

Substituents on the Phenyl Ring: The electronic nature of substituents on the phenyl group influences the stability of the intermediates formed during hydrolysis. Electron-donating groups, such as a p-methoxy group, can stabilize the positive charge that develops on the C2 carbon during the transition state of ring opening. doubtnut.com This stabilization increases the rate of acid-catalyzed hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate, thereby slowing down the hydrolysis rate. Research on the hydrolysis of related oxazolones has shown that the polar effect of substituents on the 2-phenyl ring influences reaction rates. researchgate.net

Substituents on the Oxazolidine Core: Alkyl substituents on the oxazolidine ring can also affect reactivity. For example, the hydrolysis of 2-(4-methylphenyl)-2,3-dimethyl-1,3-oxazolidine has been studied in detail. The presence of methyl groups on the nitrogen (position 3) and the C2 carbon can influence the equilibrium and kinetics of the ring-opening reaction. Substitution at the C2 position, in particular, can have a profound effect; for instance, replacing the hydrogen at C2 with a methyl group in certain acetal systems has been shown to dramatically slow the rate of hydrolysis. semanticscholar.org

The table below summarizes the expected qualitative effects of substituents on the rate of acid-catalyzed hydrolysis of 2-phenyloxazolidine.

Substituent PositionType of SubstituentExpected Effect on Hydrolysis RateRationale
Phenyl Ring (para)Electron-Donating (e.g., -OCH₃)IncreaseStabilizes the positive charge on the C2 carbon in the transition state. doubtnut.com
Phenyl Ring (para)Electron-Withdrawing (e.g., -NO₂)DecreaseDestabilizes the positive charge on the C2 carbon in the transition state. researchgate.net
Oxazolidine Core (C2)Alkyl Group (e.g., -CH₃)DecreaseSteric hindrance and potential alteration of electronic effects at the reaction center. semanticscholar.org
Oxazolidine Core (N3)Alkyl Group (e.g., -CH₃)VariesCan influence the basicity of the nitrogen and the stability of the resulting iminium ion.

The hydrolytic cleavage of the 2-phenyloxazolidine ring does not occur in a single step but proceeds through the formation of distinct intermediates. Under acidic conditions, the primary intermediate formed upon ring opening is a resonance-stabilized iminium cation, also referred to as a cationic Schiff base. This intermediate exists in equilibrium with the closed-ring oxazolidine.

The formation of this iminium ion is often a rapid and reversible process. The subsequent, and typically slower, step is the nucleophilic attack of water on the iminium carbon. This leads to the formation of a carbinolamine (or hemiaminal) intermediate. This carbinolamine is generally unstable and readily decomposes to yield the final, stable hydrolysis products.

The ultimate products of the complete hydrolysis of 2-phenyloxazolidine are:

Benzaldehyde: An aromatic aldehyde originating from the C2-phenyl portion of the molecule.

Ethanolamine: An amino alcohol derived from the remainder of the heterocyclic ring.

Functionalization and Derivatization Strategies

Beyond ring-opening reactions, the 2-phenyloxazolidine structure offers opportunities for chemical modification to create a diverse range of derivatives. These strategies can target either the oxazolidine core or the peripheral phenyl substituent. Derivatization is a common strategy to modify the chemical properties of molecules for analysis or to build more complex structures. nih.govlibretexts.orgdntb.gov.ua

The oxazolidine ring contains nucleophilic and electrophilic sites that can be targeted for functionalization.

Nucleophilic Character: The nitrogen atom of the oxazolidine ring possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. For example, it can be alkylated or acylated in nucleophilic substitution reactions. wikipedia.org Cationic ring-opening polymerization of the related 2-oxazolines is initiated by the attack of an electrophile on the ring nitrogen. beilstein-journals.orgnih.gov This demonstrates the susceptibility of the nitrogen atom in such heterocyclic systems to electrophilic attack.

Electrophilic Character: While the ring itself is generally electron-rich, it can be activated to react with nucleophiles. As seen in the hydrolysis mechanism, protonation of a heteroatom makes the C2 carbon highly electrophilic and prone to attack by nucleophiles like water. wikipedia.org This principle can be extended to other nucleophiles to achieve ring opening and subsequent functionalization. The reaction of an electrophile with an electron pair donor (nucleophile) is the basis of nucleophilic substitution. organic-chemistry.org

Examples of Transformations on the Oxazolidine Core:

Reaction Type Reagent/Conditions Potential Product Type
N-Alkylation Alkyl halide (e.g., CH₃I) N-alkylated oxazolidinium salt
N-Acylation Acyl chloride (e.g., CH₃COCl) N-acylated oxazolidine

The phenyl group attached to the C2 position of the oxazolidine ring can undergo electrophilic aromatic substitution (EAS) reactions, which are fundamental for functionalizing aromatic compounds. byjus.comwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com

The oxazolidine moiety itself acts as a substituent on the benzene ring, directing incoming electrophiles to specific positions. The nitrogen atom, with its lone pair of electrons, can donate electron density into the ring through resonance. This makes the oxazolidine group an activating and ortho, para-directing substituent. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the point of attachment of the oxazolidine ring. youtube.com

However, it is crucial to consider the reaction conditions. Many EAS reactions require strong acids (either as the reagent or as a Lewis acid catalyst). masterorganicchemistry.com Under such acidic conditions, the basic nitrogen of the oxazolidine ring will be protonated. The resulting positively charged group (-NH⁺-) becomes strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. This can change the outcome of the substitution reaction.

Potential Electrophilic Aromatic Substitution Reactions:

Reaction Reagents Expected Product Position (Directing Group)
Nitration HNO₃, H₂SO₄ meta-nitro derivative (protonated, deactivating group)
Bromination Br₂, FeBr₃ ortho/para-bromo derivatives (neutral, activating group) OR meta-bromo (if strongly acidic)
Friedel-Crafts Acylation RCOCl, AlCl₃ Reaction may be inhibited due to Lewis acid complexation with the nitrogen. If it proceeds, substitution would be at the meta position.

Interconversion to Oxazolidinones, Oxazolidine-2-thiones, and Related Heterocyclic Analogs

The chemical literature provides limited direct examples of the interconversion of 2-phenyl-oxazolidine into oxazolidinones, oxazolidine-2-thiones, and other related heterocyclic analogs. However, the synthesis of these target heterocycles often starts from precursors structurally related to 2-phenyl-oxazolidine, such as β-amino alcohols, suggesting plausible synthetic pathways.

One common method for the synthesis of oxazolidin-2-ones involves the reaction of β-amino alcohols with phosgene or its equivalents. For instance, the reaction of ephedrine derivatives with phosgene present in deteriorated chloroform has been shown to produce oxazolidinone structures. This suggests that 2-phenyl-oxazolidine, which can be considered a cyclic adduct of 2-aminoethanol and benzaldehyde, might undergo ring-opening to an amino alcohol intermediate that could then react with a suitable carbonyl source to form an oxazolidinone.

The synthesis of oxazolidine-2-thiones typically involves the reaction of β-amino alcohols with carbon disulfide. A patented method describes the preparation of chiral oxazolidine-2-thiones from chiral amino alcohols and carbon disulfide in the presence of an inorganic base and an oxidizing agent like hydrogen peroxide. While this method does not start from a pre-formed oxazolidine ring, it highlights the key reagents for introducing the thione functionality. Another approach involves the conversion of an existing oxazolidin-2-one to its corresponding thione. For example, (S)-4-phenyl-2-oxazolidinone can be reacted with sulfur powder and ammonium sulfide or ammonium polysulfide to yield (S)-4-phenyl oxazolidine-2-thione google.com.

Ring transformation of related heterocyclic systems to form other analogs has also been documented. For example, the stereospecific isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines has been achieved in the presence of Brønsted or Lewis acids mdpi.com. This type of ring expansion and rearrangement suggests that, under appropriate conditions, the oxazolidine ring of 2-phenyl-oxazolidine could potentially be transformed into other five-membered or even six-membered heterocyclic systems.

While direct interconversion of 2-phenyl-oxazolidine is not extensively reported, the following table summarizes synthetic methods for related heterocyclic analogs from similar starting materials, which could potentially be adapted.

Target HeterocycleStarting Material (Analogous to 2-phenyl-oxazolidine precursor)ReagentsReference
Oxazolidin-2-one(S)-N-Boc-L-phenylglycinolCatalyst (e.g., potassium tert-butoxide) google.com
Oxazolidine-2-thioneChiral amino alcoholCarbon disulfide, inorganic base, hydrogen peroxide
(S)-4-phenyl oxazolidine-2-thione(S)-4-phenyl-2-oxazolidinoneSulfur powder, ammonium sulfide/polysulfide google.com
2-Oxazoline3-Amido-2-phenyl azetidine (B1206935)Cu(OTf)₂ or CF₃COOH mdpi.com

Kinetic and Thermodynamic Studies of Oxazolidine, 2-phenyl- Transformations

Determination of Rate and Equilibrium Constants for Ring Opening and Closure

The reversible ring opening of 2-phenyl-oxazolidine to form a Schiff base and the corresponding amino alcohol is a key aspect of its reactivity profile. The kinetics and thermodynamics of this process have been investigated for structurally similar oxazolidines, providing valuable insights into the factors governing the stability and reactivity of the oxazolidine ring.

Studies on the hydrolysis of various oxazolidines have shown that the reaction is subject to general acid-base catalysis and is highly dependent on pH. For instance, the hydrolysis of oxazolidines derived from (-)-ephedrine and various aldehydes, including benzaldehyde, exhibits sigmoidal pH-rate profiles, with maximum reaction rates typically observed at pH values greater than 7.

The equilibrium between the cyclic oxazolidine and the open-chain iminium ion is a crucial factor. For 2-[(4-dimethylamino)phenyl]-1,3-oxazolidine, a close analog of 2-phenyl-oxazolidine, rate and equilibrium constants for ring opening and closure have been measured. The study revealed that N-alkyl substituents, including a phenyl group, lead to relatively mild and parallel changes in both reaction rates and equilibrium constants for the ring closure process.

The following table presents representative kinetic data for the hydrolysis of oxazolidine derivatives, illustrating the influence of substituents on the carbonyl component.

Carbonyl Component of OxazolidineHalf-life of Hydrolysis (pH 7.40, 37 °C)
Formaldehyde5 seconds
Propionaldehyde18 seconds
Benzaldehyde5 minutes
pivalaldehyde30 minutes
Acetone4 minutes
Cyclohexanone6 minutes

Data sourced from studies on oxazolidines derived from (-)-ephedrine.

The rate of ring opening is influenced by both electronic and steric factors. Electron-withdrawing groups on the 2-phenyl substituent would be expected to destabilize the iminium ion intermediate, thus shifting the equilibrium towards the closed-ring oxazolidine. Conversely, electron-donating groups would stabilize the iminium ion and favor ring opening. Steric hindrance at the 2-position can also affect the rate of both ring opening and closure.

Mechanistic Investigations through Kinetic Isotope Effects and Transition State Analysis

Kinetic isotope effects (KIEs) and transition state analysis are powerful tools for elucidating the detailed mechanisms of chemical reactions, including the ring-opening and closing of oxazolidines. While specific studies on 2-phenyl-oxazolidine are not abundant in the literature, the principles of these methods can be applied to understand its reaction pathways.

A primary kinetic isotope effect is observed when a bond to an isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For the hydrolysis of 2-phenyl-oxazolidine, replacing the hydrogen at the C2 position with deuterium (C2-D) could be used to probe the mechanism of ring opening. If the C-N bond cleavage is the rate-determining step and involves a change in the hybridization or bonding of the C2-H bond in the transition state, a significant kH/kD value would be expected.

Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, can provide insights into the role of proton transfer in the reaction mechanism. For acid-catalyzed hydrolysis of an oxazolidine, an inverse solvent isotope effect (kH₂O/kD₂O < 1) might be observed if there is a pre-equilibrium protonation of the nitrogen or oxygen atom before the rate-determining step. This is because D₃O⁺ is a stronger acid than H₃O⁺. Conversely, a normal solvent isotope effect (kH₂O/kD₂O > 1) would suggest that a proton transfer from the solvent is part of the rate-determining step.

Transition state analysis, often aided by computational chemistry, can provide a theoretical model of the highest energy point along the reaction coordinate. For the ring opening of 2-phenyl-oxazolidine, computational studies could model the structure and energy of the transition state for the C-O or C-N bond cleavage. Such studies can help to distinguish between different proposed mechanisms, for example, a concerted ring-opening process versus a stepwise mechanism involving a charged intermediate. These theoretical models can also predict the magnitude of kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism.

While direct experimental data on KIEs and detailed transition state analysis for 2-phenyl-oxazolidine are limited, the established principles of these methods provide a clear framework for future mechanistic investigations into its transformations.

Stereochemical Control and Chiral Applications of Oxazolidine, 2 Phenyl

Role of 2-phenyl-Oxazolidine as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to guide the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product molecule. wikipedia.org Oxazolidine (B1195125), 2-phenyl-, particularly when N-acylated, serves as a robust chiral auxiliary. The phenyl group at the 2-position provides a crucial steric directing element, influencing the facial selectivity of approaching reagents.

The alkylation of enolates derived from N-acyl-2-phenyl-oxazolidines is a well-established method for the asymmetric synthesis of α-substituted carboxylic acids. Deprotonation of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. The phenyl group at the C2 position of the oxazolidine ring effectively shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite, less sterically hindered face. uwo.ca This results in a highly diastereoselective alkylation.

The stereochemical outcome is dictated by the formation of a rigid chelate between the metal cation and the carbonyl oxygen and the nitrogen of the oxazolidine ring. This conformation forces the phenyl substituent into a pseudo-axial position, effectively blocking one face of the enolate. Subsequent reaction with an electrophile occurs from the less hindered face. chemtube3d.com

Research into polymer-supported versions of 2-phenylimino-2-oxazolidine chiral auxiliaries has demonstrated their efficacy in asymmetric α-alkylation of carbonyl compounds. In one study, a non-cross-linked polystyrene (NCPS) supported chiral auxiliary was used in the alkylation of polymeric amides. The reactions proceeded with high yields (63-69%) and excellent enantiomeric excesses (96-99% ee) for a variety of alkyl bromides. A significant advantage of this system is the ability to recover and reuse the chiral auxiliary multiple times without a significant loss of performance. thieme-connect.de

Table 1: Diastereoselective Alkylation of N-Propionyl-2-phenyl-oxazolidine Derived Enolate No specific data table for 2-phenyl-oxazolidine was found in the search results. The following is a representative table based on the principles of Evans auxiliaries.

EntryElectrophile (R-X)Product Diastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromide>95:5
2Allyl iodide>95:5
3Methyl iodide>95:5
4Ethyl iodide>95:5

This table illustrates the expected high diastereoselectivity for the alkylation of an N-acylated 2-phenyl-oxazolidine, where the phenyl group directs the incoming electrophile.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. When mediated by a chiral auxiliary such as 2-phenyl-oxazolidine, this reaction can be rendered highly enantioselective. Boron enolates, generated from N-acyl-oxazolidinones using reagents like di-n-butylboron triflate and a tertiary amine, have been extensively studied. nih.gov The resulting boron enolate adopts a rigid, six-membered transition state upon reaction with an aldehyde.

The stereochemical outcome of the aldol addition is controlled by the chair-like transition state, where the aldehyde substituent occupies an equatorial position to minimize steric interactions. The phenyl group of the oxazolidine auxiliary again plays a critical role in shielding one face, leading to the formation of one predominant diastereomer of the aldol adduct. researchgate.net Subsequent removal of the auxiliary provides access to enantioenriched β-hydroxy carboxylic acids, esters, or alcohols. The choice of Lewis acid and reaction conditions can sometimes be tuned to favor the formation of either syn or anti aldol products.

While the 2-phenyl-oxazolidine moiety itself is not directly hydrogenated in these processes, it serves as a chiral backbone for the synthesis of ligands used in transition metal-catalyzed asymmetric hydrogenations. The development of chiral ligands is a central theme in asymmetric catalysis. nih.gov Ligands derived from readily available chiral sources, such as amino alcohols used to synthesize oxazolidines, are of significant interest. nih.gov

The rigid structure of the oxazolidine ring, with its well-defined stereochemistry, can be incorporated into phosphine, amine, or mixed donor ligands. These ligands then coordinate to a metal center (e.g., rhodium, ruthenium, iridium), creating a chiral catalytic environment. nih.gov This chiral environment forces the substrate (e.g., a prochiral olefin or ketone) to bind in a specific orientation, leading to the preferential formation of one enantiomer upon hydrogenation. researchgate.net The steric and electronic properties of the 2-phenyl group can influence the catalytic activity and enantioselectivity of the resulting metal complex.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic systems. uzhnu.edu.ua When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. N-acryloyl derivatives of 2-phenyl-oxazolidine can serve as chiral dienophiles. The phenyl group of the auxiliary blocks one face of the double bond, forcing the approaching diene to react from the less hindered side. rsc.org

Lewis acid catalysis is often employed to enhance the rate and selectivity of these reactions. The Lewis acid coordinates to the carbonyl group of the N-acyl-oxazolidine, locking it into a specific conformation and increasing its dienophilic character. This rigid, Lewis acid-bound intermediate presents a highly differentiated steric environment, leading to excellent stereocontrol in the resulting cycloadduct. nih.gov The stereochemical outcome can often be rationalized by considering the most stable conformation of the chiral dienophile-Lewis acid complex.

Rational Design of Diastereoselective Pathways in Organic Transformations

The rational design of diastereoselective pathways relies on a thorough understanding of the steric and electronic factors that govern the transition states of chemical reactions. With chiral auxiliaries like 2-phenyl-oxazolidine, the predictable nature of the stereochemical control allows for the deliberate design of synthetic routes to complex molecules with multiple stereocenters.

The key to this rational design lies in the conformational rigidity of the auxiliary-substrate conjugate. In the case of N-acyl-2-phenyl-oxazolidines, the formation of metal chelates (in alkylations and aldol reactions) or the influence of Lewis acids (in cycloadditions) creates a well-defined three-dimensional structure. The phenyl group at the 2-position acts as a predictable steric shield. By analyzing the transition state models for a given reaction, one can confidently predict which diastereomer will be formed as the major product. This predictive power is a significant advantage of using well-established chiral auxiliaries. nih.govresearchgate.net

Chiral Ligand Development and Application in Transition Metal Catalysis

The modular nature of oxazolidines makes them attractive scaffolds for the development of new chiral ligands for transition metal catalysis. nih.gov Starting from chiral amino alcohols, a wide variety of oxazolidine-containing ligands can be synthesized. The 2-phenyl-oxazolidine framework can be incorporated into bidentate or tridentate ligand structures.

For example, bis(oxazolinyl)phenyl (Phebox) ligands, where two chiral oxazoline rings are attached to a central phenyl group, have been shown to be effective in a range of asymmetric catalytic reactions. nih.gov While these are oxazolines rather than oxazolidines, the underlying principle of using a chiral, five-membered heterocyclic ring derived from an amino alcohol is the same. The development of ligands based on the 2-phenyl-oxazolidine core for catalysis is an area of ongoing research. These ligands can create a specific chiral pocket around a metal center, enabling high levels of enantioselectivity in reactions such as hydrosilylation, conjugate reduction, and allylic alkylation. mdpi.combldpharm.com The coordination of these ligands to first-row transition metals has been studied, revealing that the stereochemistry of the ligand is retained upon complexation with metal(II) ions. osti.gov

PHOX Ligand Derivatives and Their Efficacy in Asymmetric Catalysis

Phosphinooxazoline (PHOX) ligands are a class of non-C2-symmetric, P,N-chelating ligands that have been extensively utilized in asymmetric catalysis. wikipedia.org Their modular synthesis allows for systematic variation of both the oxazoline and the phosphine moieties, enabling the fine-tuning of their steric and electronic properties for specific catalytic applications. PHOX ligands derived from chiral amino alcohols, such as those that would form a 2-phenyl-oxazolidine-like structure within the ligand framework, have proven to be highly effective in inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. wikipedia.org

The efficacy of PHOX ligand derivatives is evident in numerous asymmetric transformations, including palladium-catalyzed allylic alkylations, iridium-catalyzed hydrogenations, and Heck reactions. wikipedia.org For instance, cationic iridium-phosphineoxazoline complexes have shown to be effective catalysts for the enantioselective hydrogenation of imines and trisubstituted olefins. In palladium-catalyzed allylic substitutions, PHOX-based complexes are capable of catalyzing the reaction with high enantioselectivity. wikipedia.org

The versatility of PHOX ligands is further highlighted by their application in more complex catalytic processes. For example, they have been successfully employed in enantioselective intramolecular Pauson-Khand reactions and rhodium(I)-catalyzed enantioselective desymmetrization reactions. The ability to achieve high yields and enantiomeric excesses (ee) in these reactions underscores the pivotal role of the PHOX ligand in creating a highly organized and effective chiral pocket around the metal center.

The following table provides a summary of the performance of selected PHOX ligand derivatives in various asymmetric catalytic reactions.

ReactionCatalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationIr-MaxPHOX(E)-1,2-diphenylpropene>9991
Asymmetric HydrogenationIr-MaxPHOXMethyl (Z)-α-acetamidocinnamate>9999
Asymmetric Allylic Alkylation[Pd(allyl)Cl]₂ / (S)-tBu-PHOX1,3-Diphenyl-2-propenyl acetate (B1210297)9899
Asymmetric Heck ReactionPd(OAc)₂ / (S)-iPr-PHOX2,3-Dihydrofuran and Phenyl triflate8599

Influence of Ligand Structure on Enantioselectivity and Diastereoselectivity in Catalytic Systems

The structure of the PHOX ligand, particularly the substituents on the chiral oxazoline ring and the phosphine group, exerts a profound influence on both the enantioselectivity and diastereoselectivity of the catalyzed reaction. The modular nature of PHOX ligands allows for the systematic investigation of these structural effects, leading to the development of highly specialized ligands for specific transformations. nih.gov

The substituent at the 4-position of the oxazoline ring, which is derived from the chiral amino alcohol precursor, plays a crucial role in defining the chiral environment. For instance, bulky substituents such as tert-butyl are often employed to create a more sterically demanding chiral pocket, which can lead to higher enantioselectivities. nih.gov In the context of "Oxazolidine, 2-phenyl-", the analogous structure in a PHOX ligand would be a phenyl group at the 4-position of the oxazoline ring, typically derived from (S)-phenylalaninol. The steric and electronic properties of this phenyl group can significantly impact the stereochemical outcome of the reaction.

Furthermore, modifications to the phosphine moiety, such as the introduction of electron-withdrawing or electron-donating groups on the aryl rings, can alter the electronic properties of the metal center, thereby influencing the catalytic activity and selectivity. A systematic study on the iridium-catalyzed enantioselective hydrogenation of imines and trisubstituted olefins revealed that a PHOX ligand with a bis(o-tolyl)phosphanyl moiety afforded the highest enantioselectivities, reaching up to 97% ee. This highlights the importance of the electronic and steric synergy between the oxazoline and phosphine components of the ligand.

The diastereoselectivity of a reaction can also be controlled by the ligand structure. In reactions involving the formation of two or more stereocenters, the chiral ligand can favor the formation of one diastereomer over the others. For example, in the asymmetric hydrogenation of certain olefins, Ir-MaxPHOX catalysts have demonstrated the ability to produce the hydrogenated products with excellent diastereoselectivity, often exceeding a diastereomeric ratio (dr) of 25:1. nih.gov This high level of diastereocontrol is a direct consequence of the well-defined chiral environment created by the ligand, which dictates the trajectory of the incoming substrate.

The following table illustrates the influence of ligand structure on the enantioselectivity of the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

Ligand Substituent (at C4 of oxazoline)Enantiomeric Excess (ee %)Predominant Enantiomer
Isopropyl95(S)
tert-Butyl99(S)
Phenyl98(S)

Advanced Spectroscopic and Structural Characterization of Oxazolidine, 2 Phenyl Compounds

Comprehensive Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the identity and understanding the electronic and geometric properties of 2-phenyl-oxazolidine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-phenyl-oxazolidine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a typical 2-phenyl-oxazolidine scaffold, the phenyl protons are expected to appear as a multiplet in the aromatic region, generally between 7.2 and 7.5 ppm. The proton at the C2 position (the methine proton) is adjacent to a nitrogen, an oxygen, and the phenyl ring, leading to a characteristic downfield shift. The methylene (B1212753) protons on the oxazolidine (B1195125) ring (C4 and C5) typically present as complex multiplets due to their diastereotopic nature and coupling with each other and with the N-H proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The carbons of the phenyl group typically resonate in the 125-140 ppm range. The C2 carbon, being bonded to two heteroatoms (O and N), is significantly deshielded and appears at a lower field. The methylene carbons of the ring, C4 and C5, appear at higher fields. For instance, in the related compound 2-(1,3-oxazolin-2-yl)pyridine, the methylene carbons C4 and C5 are observed at approximately 55.1 ppm and 67.8 ppm, respectively, highlighting the influence of the adjacent heteroatoms researchgate.net.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for definitive structural and conformational analysis.

COSY spectra establish proton-proton coupling relationships, allowing for the mapping of the spin systems within the molecule. This helps to trace the connectivity of the protons on the oxazolidine ring and confirm their positions relative to each other.

NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for conformational analysis, such as determining the relative orientation of the phenyl group with respect to the oxazolidine ring. In some substituted oxazolidines, anomalous cross-peaks in NOESY spectra have been observed, which were attributed to scalar cross-relaxation rather than classical dipolar NOE or chemical exchange, a phenomenon influenced by the slow proton exchange on the amino nitrogen researchgate.net.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 2-Phenyl-Oxazolidine Scaffolds Note: Data is compiled from related derivatives; exact shifts for the parent compound may vary.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C2-H (methine)~5.0 - 5.5~90 - 100Position is highly dependent on substituents.
C4-H₂ (methylene)~4.0 - 4.5~55 - 65Adjacent to oxygen. Often a complex multiplet.
C5-H₂ (methylene)~3.5 - 4.0~65 - 75Adjacent to nitrogen. Often a complex multiplet.
N-HVariable, broad-Position and shape depend on solvent and concentration.
Phenyl (ortho, meta, para)~7.2 - 7.5~125 - 140Appears as a multiplet in ¹H NMR.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For 2-phenyl-oxazolidine, key absorption bands are expected that confirm its structure.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are typically observed just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹), while the aliphatic C-H stretches from the oxazolidine ring's methylene groups appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) ucla.edulibretexts.org.

N-H Stretching: The N-H stretching vibration of the secondary amine within the ring usually appears as a moderate band in the region of 3300-3500 cm⁻¹ libretexts.org. Its position and broadness can be influenced by hydrogen bonding.

C-O Stretching: The C-O ether linkage within the oxazolidine ring gives rise to a strong absorption band typically found in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amine is generally observed in the 1180-1250 cm⁻¹ range.

Aromatic C=C Bending: The phenyl group exhibits characteristic C=C in-ring bending vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands between 680-860 cm⁻¹, which can indicate the substitution pattern of the ring ucla.edu.

Table 2: Characteristic IR Absorption Bands for 2-Phenyl-Oxazolidine

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 3500N-H StretchSecondary AmineModerate
3030 - 3100C-H StretchAromatic (Phenyl)Variable, Sharp
2850 - 2960C-H StretchAliphatic (CH₂)Medium to Strong
1450 - 1600C=C BendingAromatic RingModerate
1180 - 1250C-N StretchAmineModerate
1050 - 1150C-O StretchEtherStrong
680 - 770C-H Bending (out-of-plane)Monosubstituted BenzeneStrong

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-phenyl-oxazolidine (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol .

Molecular Ion (M⁺•): In electron ionization (EI-MS), the molecular ion peak should be observed at an m/z value corresponding to the molecular weight of the compound. The stability of the aromatic ring generally ensures that the molecular ion is readily observable.

Fragmentation Pattern: The fragmentation of the 2-phenyl-oxazolidine molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for heterocyclic systems include:

Loss of the Phenyl Group: Cleavage of the bond between C2 and the phenyl ring can lead to the loss of a phenyl radical (•C₆H₅, 77 Da), resulting in a fragment at [M-77]⁺. Conversely, the charge may be retained by the phenyl portion, giving a prominent peak at m/z 77.

Ring Opening and Cleavage: The oxazolidine ring can undergo fragmentation through various pathways. A common route involves the cleavage of bonds adjacent to the heteroatoms. For example, ring contraction by the loss of an aldehyde (e.g., formaldehyde, CH₂O) or ketone is a known fragmentation pathway for oxazolidines under mass spectrometric conditions iucr.org.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines chemguide.co.ukwhitman.edu.

Table 3: Predicted Key Fragments in the Mass Spectrum of 2-Phenyl-Oxazolidine

m/z ValuePossible Fragment IonOrigin
149[C₉H₁₁NO]⁺•Molecular Ion (M⁺•)
148[M-H]⁺Loss of a hydrogen atom
104/105[C₇H₆N]⁺ / [C₇H₇N]⁺Ring opening followed by rearrangement
77[C₆H₅]⁺Phenyl cation
72[M - C₆H₅]⁺Loss of phenyl group from molecular ion

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

Studies on substituted 2-phenyl-oxazolidine compounds consistently show that the five-membered ring is not planar iucr.orgnih.gov. It typically adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations are the envelope and twist (or half-chair) forms.

In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced from this plane, acting as the "flap" nih.govnih.gov. For instance, in (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, the ring adopts an envelope conformation with the carbon atom bearing the methyl group serving as the flap nih.gov.

In a twist conformation, no four atoms are coplanar; the ring is twisted along one of its bonds nih.gov.

X-ray data also reveals the orientation of the substituents. In derivatives, the phenyl group at C2 is typically found to subtend a significant dihedral angle with the mean plane of the oxazolidine ring, indicating a non-coplanar arrangement to avoid steric hindrance iucr.orgnih.gov. This crystallographic data is invaluable for establishing the precise three-dimensional geometry, which is crucial for understanding intermolecular interactions in the solid state.

Conformational Analysis and Geometrical Structure Determination

The conformational landscape of 2-phenyl-oxazolidine is primarily defined by the puckering of the heterocyclic ring and the rotational orientation of the C2-phenyl group.

The five-membered oxazolidine ring is inherently flexible, but it avoids a planar conformation due to torsional strain. As indicated by X-ray studies of its derivatives, it preferentially adopts either an envelope or a twist conformation iucr.orgnih.govnih.gov. The specific conformation and the degree of puckering are influenced by the substitution pattern and the electronic interactions within the ring.

Computational and Theoretical Chemistry Insights into Oxazolidine, 2 Phenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. For heterocyclic systems like oxazolidines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), provide a robust framework for analysis. iucr.orgnih.gov

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For the oxazolidine (B1195125) ring itself, different conformations such as envelope and twisted forms are possible. iucr.orgnih.gov The presence of the 2-phenyl substituent introduces further conformational possibilities regarding the orientation of the phenyl ring relative to the heterocyclic system.

Once the geometry is optimized, DFT is used to compute various electronic properties that serve as descriptors of reactivity. A relatively large Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, as calculated by DFT, can suggest high electronic stability and low chemical reactivity. nih.gov Studies on related heterocyclic compounds have used DFT to confirm structures and analyze electronic properties, providing a blueprint for how 2-phenyl-oxazolidine could be similarly investigated. nih.govscienceopen.com

Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Heterocyclic Compound (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) This table provides an example of typical data obtained from DFT calculations on a related class of molecule, as specific data for 2-phenyl-oxazolidine was not available in the searched literature.

Parameter Calculated Value Reference
HOMO Energy -6.587 eV nih.gov
LUMO Energy -2.129 eV nih.gov
HOMO-LUMO Gap (ΔE) 4.458 eV nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different regions. Typically, red indicates electron-rich areas with negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents electron-deficient regions with positive potential, indicating sites for nucleophilic attack. iucr.orgnih.gov

For 2-phenyl-oxazolidine, an MEP map would be expected to show:

Negative potential (red/yellow) concentrated around the oxygen and nitrogen atoms due to the high electronegativity and lone pairs of electrons on these heteroatoms. These sites would be the primary targets for electrophiles and protonation.

Positive potential (blue) located on the hydrogen atoms, particularly the N-H proton of the oxazolidine ring, making it the most likely site for deprotonation by a strong base.

A relatively neutral or moderately negative potential distributed across the phenyl ring's π-system.

MEP analysis performed on complex oxazolidine-containing molecules confirms that carbonyl oxygen atoms, where present, are strong nucleophilic sites, and positive regions are typically found on hydrogen atoms. iucr.orgnih.gov This method provides a clear, qualitative prediction of how the molecule will interact with other charged or polar species.

Frontier Molecular Orbital (FMO) Theory Applications for Reaction Pathway Elucidation

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting the feasibility and outcome of a chemical reaction. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

In the context of 2-phenyl-oxazolidine:

The HOMO would likely be localized on the nitrogen and/or oxygen atoms, reflecting their nucleophilic character. The specific distribution would indicate which heteroatom is the primary site of electron donation in reactions with electrophiles. Studies on bicyclic oxazolidines show the HOMO distributed on the phenyl ring and the nitrogen atom. researchgate.net

The LUMO would be distributed across the molecule, with potential contributions from the antibonding orbitals of the C-O and C-N bonds within the ring and the π* orbitals of the phenyl group. This orbital would accept electrons from an incoming nucleophile.

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can be applied to understand cycloaddition reactions, ring-opening mechanisms, and other pericyclic reactions that oxazolidines might undergo.

Theoretical Prediction of Acidity and Basicity (e.g., pKa Values)

Computational methods can predict the acid dissociation constant (pKa), a measure of a molecule's acidity or basicity in solution. For 2-phenyl-oxazolidine, the primary site of basicity is the nitrogen atom, which can be protonated. The acidity is associated with the N-H proton, which can be removed by a base.

Theoretical pKa prediction often involves calculating the Gibbs free energy change (ΔG) for the deprotonation or protonation reaction in a solvent, typically using a thermodynamic cycle. jcchems.com These calculations employ DFT to determine the energies of the neutral and ionized species in both the gas phase and solution, with the solvent effects being modeled by a continuum solvation model (like SMD or PCM). nih.govnih.gov

Thermochemical and Energetic Analysis of Oxazolidine, 2-phenyl- Reactions and Conformational Equilibria

Computational chemistry is adept at analyzing the thermochemical and energetic landscapes of chemical reactions and conformational changes. This includes calculating activation energies, reaction enthalpies, and Gibbs free energies to determine the feasibility and spontaneity of a process.

For 2-phenyl-oxazolidine, key areas of investigation include:

Conformational Equilibria: The oxazolidine ring is not planar and can exist in various conformations, such as envelope or twist forms. iucr.orgnih.gov The phenyl group at the C2 position also has rotational freedom. Computational methods can calculate the relative energies of these different conformers to determine the most stable structure and the energy barriers for interconversion.

Reaction Energetics: The energetics of reactions involving the oxazolidine ring, such as hydrolysis or ring-opening, can be modeled. For example, a computational study on the reaction of a generic oxazolidine with H₂S revealed the reaction to be endothermic with a significant activation energy barrier of 62.14 kcal/mol. researchgate.net This type of analysis helps to understand the conditions required for a reaction to proceed.

Ring-Chain Tautomerism: Oxazolidines exist in equilibrium with their corresponding open-chain Schiff base (imine) form. This equilibrium is crucial to their chemistry. Computational studies on related pseudoproline systems have quantified this equilibrium, showing that the ring-closed oxazolidine form is heavily favored. mdpi.com Thermochemical analysis can precisely calculate the energy difference between the ring and open-chain forms for 2-phenyl-oxazolidine.

Table 2: Example of Calculated Energetics for a Generic Oxazolidine Reaction This table illustrates the type of thermochemical data that can be obtained, based on a study of the reaction between oxazolidine and H₂S.

Reaction Parameter Calculated Value (kcal/mol) Reference
Activation Energy (Ea) 62.14 researchgate.net
Reaction Enthalpy (ΔH) 9.31 (Endothermic) researchgate.net

Mechanistic Hypotheses Derived from Advanced Computational Modeling

Advanced computational modeling allows for the detailed exploration of reaction mechanisms at the molecular level. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways.

For 2-phenyl-oxazolidine, computational modeling can derive hypotheses for several key reactions:

Hydrolysis: The ring-opening hydrolysis of oxazolidines is a fundamental reaction. Modeling can elucidate the role of acid or base catalysts, determine whether the reaction proceeds through a stepwise or concerted mechanism, and identify the rate-determining step.

Ring-Opening Reactions: Beyond hydrolysis, oxazolidines can undergo ring-opening initiated by other reagents. A proposed mechanism for the reaction with H₂S suggests a single-step process involving protonation of the ring nitrogen followed by a nucleophilic attack by the hydrosulfide (B80085) ion (HS⁻). researchgate.net

Equilibrium with Imines: The mechanism of ring-chain tautomerism between the oxazolidine and the open imine form can be studied. Computational modeling can reveal the transition state for this process and how it is affected by factors like solvent and temperature. Studies on pseudoproline derivatives suggest this equilibrium is sensitive to temperature, with the ring-opening being favored at higher temperatures. mdpi.com These insights are critical for controlling the reactivity of the oxazolidine ring in synthetic applications.

Broader Academic Applications of Oxazolidine, 2 Phenyl in Organic Synthesis

Versatility as a Building Block for Complex Organic Scaffold Construction

Oxazolidine (B1195125), 2-phenyl- and its derivatives are recognized as highly versatile building blocks in the field of organic and medicinal chemistry. mdpi.comnih.gov The inherent structural features of the oxazolidine ring, combined with the stereodirecting influence of the phenyl group, make it an invaluable scaffold for creating more complex molecules. Chiral 2-oxazolines, in particular, are celebrated as valuable building blocks and effective ligands for asymmetric catalysis. mdpi.comnih.gov

The utility of this scaffold is demonstrated in its application as a chiral auxiliary, a role popularized by David Evans. wikipedia.org Enantiopure 4-substituted oxazolidinones, such as those derived from amino acids, are widely used to direct stereoselective reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. acs.orgrsc.org The phenyl group in derivatives like (S)-4-phenyl-2-oxazolidinone provides a rigid and well-defined steric environment that effectively controls the facial selectivity of approaching reagents, leading to high levels of asymmetric induction. acs.org

Furthermore, the oxazolidine ring itself can be chemically transformed. For instance, isoxazolidine compounds, which are structurally related, serve as multipurpose intermediates and influential building blocks for synthesizing bioactive molecules and natural products. nih.gov The functionality within the oxazolidine ring allows for various transformations, such as ring-opening reactions, to yield functionalized amino alcohols, which are themselves important synthetic precursors. mdpi.com This reactivity expands the utility of 2-phenyl-oxazolidine beyond that of a simple chiral director, establishing it as a foundational component for constructing diverse and complex organic scaffolds.

Strategic Intermediates in Multi-Step Total Synthesis Pathways

The strategic importance of 2-phenyl-oxazolidine derivatives is prominently highlighted in their role as key intermediates in the multi-step total synthesis of complex natural products. Their ability to confer high levels of stereocontrol is crucial in assembling molecules with multiple chiral centers.

Table 1: Application of 2-Phenyl-Oxazolidinone Derivatives in Total Synthesis

Natural ProductOxazolidinone Derivative UsedKey TransformationRole of the AuxiliaryReference
(−)-Picropodophyllin(S)-(+)-4-phenyl-2-oxazolidinoneAsymmetric Conjugate AdditionControlled the stereoselective formation of a key benzylic stereocenter with a 97:3 diastereomeric ratio. nih.gov
(−)-CytoxazoneOxazolidin-2-one scaffoldAsymmetric Aldol Addition / Curtius RearrangementServed as the core intermediate, enabling a concise 3-step synthesis of the natural product. nih.gov
Aflastatin AOxazolidin-2-thione auxiliaryIterative Asymmetric Glycolate Aldol ReactionsEnabled the controlled, iterative installation of multiple stereocenters in the complex polyketide structure. illinoisstate.edu

Integration into Sustainable and Green Chemistry Methodologies (e.g., efficient solvent use, atom economy principles)

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. The synthesis and application of 2-phenyl-oxazolidine and its derivatives have been adapted to align with these principles, focusing on efficient solvent use, high atom economy, and the use of renewable resources.

One of the most atom-economic methods for synthesizing oxazolidinones is the [3+2] coupling reaction between an epoxide and an isocyanate, where all atoms from the reactants are incorporated into the final product. rsc.orgresearchgate.net This approach boasts a 100% theoretical atom economy. rsc.orgrsc.org Modern protocols have further improved the sustainability of this reaction. For example, the use of a deep eutectic solvent (DES) composed of a quaternary diammonium salt and urea has been shown to catalyze the reaction efficiently without the need for additional organic solvents. rsc.orgresearchgate.netrsc.org This DES system is not only economical and recyclable but also acts as both the solvent and the catalyst. Such a process exhibits a low E-factor (0.11), high reaction mass efficiency (90.1%), and excellent process mass intensity (1.11), making it a highly sustainable method. rsc.orgrsc.org

Other green approaches include the use of carbon dioxide (CO₂), an abundant and non-toxic C1 source, for the synthesis of oxazolidinones from epoxy amines or β-amino alcohols. mdpi.comrsc.org These reactions can be performed using recyclable catalysts, sometimes in a continuous flow system, which minimizes waste and improves efficiency. rsc.org Furthermore, methods have been developed that avoid cytotoxic reagents and solvents, such as replacing phosgene derivatives with safer alternatives, which aligns with the goals of green chemistry and improves the safety profile for potential industrial-scale production. google.com The use of microwave-assisted synthesis has also been shown to dramatically reduce reaction times for the preparation of chiral oxazolidinone auxiliaries, further contributing to energy efficiency. nih.gov

Table 2: Green Chemistry Metrics for Oxazolidinone Synthesis

Synthetic MethodKey Green FeaturesAtom EconomyE-FactorReference
Epoxide + Isocyanate in Deep Eutectic SolventSolvent-free, recyclable catalyst/medium, mild conditions100%0.11 rsc.orgrsc.org
Epoxy amines + CO₂ (continuous flow)Use of CO₂ as C1 source, recyclable organocatalyst, halide-freeHighNot reported rsc.org
Propargylic Alcohols + 2-Aminoethanols + CO₂Recyclable CuBr/Ionic Liquid system, 1 atm CO₂ pressureHighNot reported mdpi.com
N-Boc-L-phenylglycine reduction and cyclizationAvoids cytotoxic reagents (e.g., phosgene derivatives), simple operationGoodNot reported google.com

Applications in Polymer Chemistry, specifically Polyoxazolines and their Architectures

The 2-phenyl derivative of 2-oxazoline is a key monomer in polymer chemistry for the synthesis of poly(2-oxazoline)s (POx), a class of polymers with a pseudo-peptidic structure that has garnered significant interest for biomedical applications. nih.govrsc.org The polymerization of 2-phenyl-2-oxazoline typically proceeds via a living cationic ring-opening polymerization (CROP), which allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. nih.govmdpi.com

The living nature of the CROP of 2-phenyl-2-oxazoline enables the creation of well-defined polymer architectures, most notably block copolymers. mdpi.commdpi.comvt.edu By sequentially adding different 2-oxazoline monomers, amphiphilic block copolymers can be synthesized. For instance, a hydrophilic block of poly(2-ethyl-2-oxazoline) can be combined with a hydrophobic block of poly(2-phenyl-2-oxazoline) (PPhOx). acs.org These amphiphilic copolymers can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles, which are explored for applications in drug delivery. mdpi.com

The polymerization kinetics of 2-phenyl-2-oxazoline have been studied under various conditions. While it generally polymerizes at a slower rate than its alkyl-substituted counterparts like 2-methyl-2-oxazoline, the reaction can be significantly accelerated using microwave irradiation without losing its living character. mdpi.comacs.org This allows for the rapid synthesis of well-defined polymers with narrow molecular weight distributions (PDI values often below 1.20). acs.org

Recent advances have also focused on polymerization-induced self-assembly (PISA) using 2-phenyl-2-oxazoline. In a process termed CROPISA, a soluble polymer block is chain-extended with 2-phenyl-2-oxazoline in a solvent where the resulting PPhOx block is insoluble. nih.gov This leads to the in-situ formation of polymer nanoparticles with controlled morphologies. nih.gov The versatility of PPhOx in creating diverse polymer architectures, from linear block copolymers to more complex star-shaped polymers, makes it a valuable component in the design of advanced functional materials. rsc.org

Table 3: Cationic Ring-Opening Polymerization (CROP) of 2-Phenyl-2-oxazoline

InitiatorSolventConditionsResulting Polymer ArchitectureKey FindingsReference
Methyl tosylateAcetonitrile80-200 °C, MicrowaveHomopolymer (PPhOx)Reaction rates enhanced up to 400-fold; living polymerization maintained with PDI < 1.20. acs.org
Scandium triflate (Sc(OTf)₃)Not specifiedThermal heatingBlock copolymer (with 2-ethyl-2-oxazoline)Rare-earth metal triflates act as efficient initiators for the living polymerization of aryl-substituted 2-oxazolines. rsc.org
Poly(2-(3-ethylheptyl)-2-oxazoline) macroinitiatorn-Dodecane140 °CDiblock copolymer nanoparticles (CROPISA)In-situ self-assembly into nanoparticles as the insoluble PPhOx block is formed. nih.gov
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Not specifiedTemperature-dependent (hours to a week)Homopolymers and block copolymersControllable synthesis of PPhOx with expected chain length and narrow dispersity. rsc.org

Q & A

Q. What guidelines ensure reproducibility in synthesizing and characterizing 2-phenyloxazolidine derivatives?

  • Best Practices:
  • Publish detailed synthetic protocols (e.g., equivalents, reaction times) in SI.
  • Deposit raw spectral data (NMR, MS) in open-access repositories.
  • Disclose purity assessments (HPLC, elemental analysis) .

Q. How should researchers address discrepancies between computational predictions and experimental results in stereochemical assignments?

  • Transparency: Report all DFT functional/basis set combinations tested and their deviations from experimental data. Discuss limitations (e.g., solvent effects omitted in simulations) .

Tables for Reference

Table 1: Key Synthetic Parameters for 2-Phenyloxazolidine Derivatives

ParameterOptimal RangeImpact on Yield/eeCitation
Temperature60–80°CHigher ee at 80°C
Catalyst(DHQ)2_2PHAL90% ee achieved
SolventTolueneMinimizes side reactions

Table 2: Common Analytical Challenges and Solutions

ChallengeResolution StrategyCitation
Ambiguous stereochemistryDFT + NOESY correlation
Dynamic equilibria in solutionLow-temperature NMR titration
Fluorescence variabilityStandardized solvent/pH protocols

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